Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate
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Description
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate is a useful research compound. Its molecular formula is C10H9Cl2N3O4 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.9970112 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate, also known by its chemical identifier, exhibits diverse biological activities that have been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising a chloroacetate moiety linked to a hydrazone derived from a nitrophenyl group. Its molecular formula is C10H9Cl2N3O4 with a molecular weight of 292.1 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related hydrazones demonstrate IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor properties.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT29 (colon cancer) | 1.61 ± 0.92 |
Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
These findings suggest that the presence of electron-withdrawing groups like nitro and chloro enhances the cytotoxicity of these compounds by facilitating interactions with cellular targets.
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the nitro and chloro groups contribute significantly to its antibacterial activity.
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 10 |
S. aureus | 5 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Antioxidant Activity
Studies have also demonstrated the antioxidant potential of this compound, which is crucial for mitigating oxidative stress in biological systems. The radical scavenging activity was assessed using DPPH assays, revealing effective inhibition at varying concentrations.
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 45 |
100 | 70 |
This antioxidant activity may contribute to its protective effects against cellular damage in various pathological conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Its ability to generate ROS contributes to its cytotoxicity and antimicrobial effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In vivo studies using xenograft models showed a significant reduction in tumor size following treatment with this compound compared to control groups.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in notable reductions in bacterial load, supporting its potential as an antibiotic agent.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-4-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-4-3-6(15(17)18)5-7(8)11/h3-5,13H,2H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKIUUOPOBDUPQ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.